Kdm1/cdk1-IN-1

Description

Significance of Cyclin-Dependent Kinase 1 (CDK1) in Cell Cycle Regulation and Oncogenesis

Cyclin-Dependent Kinase 1 (CDK1) is a serine/threonine kinase that acts as a master regulator of the cell cycle, particularly the transition from the G2 phase to mitosis (M phase). mdpi.comnih.gov The activity of CDK1 is essential for the dramatic cellular reorganization that occurs during cell division, including chromosome condensation, nuclear envelope breakdown, and spindle formation. mdpi.com In eukaryotic cells, the activity of CDK1 is tightly controlled, ensuring that cells only divide when appropriate. d-nb.info

In the context of cancer, this regulation is often lost. CDK1 is frequently overexpressed in a wide array of human cancers, including breast, colorectal, and pancreatic cancers, and this increased expression often correlates with a poorer prognosis. mdpi.comresearchgate.netnih.gov The elevated activity of CDK1 can drive uncontrolled cell proliferation, a defining feature of cancer. elifesciences.org It allows cells with damaged DNA to bypass critical checkpoints and proceed into mitosis, leading to genomic instability and the accumulation of mutations that can further fuel tumor progression. nih.gov Beyond its role in the cell cycle, CDK1 can also influence other aspects of cancer, including apoptosis and the DNA damage response. elifesciences.org The critical role of CDK1 in both normal cell division and its dysregulation in cancer has made it a compelling target for anticancer drug development. nih.gov

Role of Lysine-Specific Demethylase 1 (KDM1A/LSD1) in Chromatin Remodeling and Cancer Progression

Lysine-Specific Demethylase 1 (KDM1A), also known as LSD1, was the first histone demethylase to be discovered. alliedacademies.org It plays a crucial role in regulating gene expression by removing methyl groups from specific lysine (B10760008) residues on histone proteins, primarily H3K4me1/2 and H3K9me1/2. nih.gov This process of demethylation is a key component of chromatin remodeling, which can either activate or repress gene transcription depending on the specific histone residue and the cellular context. nih.gov

The function of KDM1A is not limited to histone substrates; it can also demethylate non-histone proteins such as p53 and DNMT1, thereby influencing their stability and function. alliedacademies.orgmdpi.com In many types of cancer, including neuroblastoma and breast cancer, KDM1A is overexpressed and its activity is associated with aggressive disease and poor outcomes. alliedacademies.orgnih.gov By altering the epigenetic landscape, KDM1A can silence tumor suppressor genes and activate oncogenes, contributing to cancer cell proliferation, survival, and the maintenance of a malignant, undifferentiated state. oncotarget.com Its involvement in critical cancer-related processes such as the epithelial-to-mesenchymal transition (EMT) and the regulation of cancer stem cells further underscores its importance as a therapeutic target. mdpi.comoaepublish.com

Rationale for Dual Targeting of CDK1 and KDM1A in Disease Models

The rationale for simultaneously targeting CDK1 and KDM1A stems from the complementary and potentially synergistic effects of inhibiting both cell cycle progression and epigenetic gene regulation. Cancer cells are highly dependent on both robust proliferative signals and an adaptive epigenetic landscape that allows for the expression of pro-survival genes.

By inhibiting CDK1, the cell cycle is arrested, primarily at the G2/M checkpoint, directly halting the proliferation of cancer cells. nih.gov This can also induce apoptosis, or programmed cell death, particularly in cells that are highly reliant on CDK1 activity for survival. elifesciences.org

Concurrently, inhibiting KDM1A can reactivate the expression of silenced tumor suppressor genes, leading to a reduction in the cancer cell's ability to grow and survive. oncotarget.com For instance, KDM1A inhibition can restore the function of key tumor suppressors that control cell cycle arrest and apoptosis.

The dual inhibition of CDK1 and KDM1A therefore presents a multi-pronged attack on cancer cells. This strategy has the potential to be more effective than targeting either enzyme alone and may also help to overcome mechanisms of drug resistance. researchgate.net The interplay between cell cycle machinery and epigenetic regulation is complex, and disrupting both processes simultaneously could create a state of cellular crisis from which the cancer cell cannot recover. nih.gov

Overview of Kdm1/cdk1-IN-1 as a Research Compound for Dual Inhibition

This compound is a research compound designed to act as a potent dual inhibitor of both KDM1A and CDK1. medchemexpress.commedchemexpress.eu Its development provides a valuable tool for investigating the therapeutic potential of simultaneously targeting these two key enzymes in cancer.

Biochemical assays have demonstrated that this compound effectively inhibits both KDM1A and CDK1 with high potency. medchemexpress.commedchemexpress.eu In cellular studies, this dual inhibitor has shown significant cytotoxic activity against various cancer cell lines. medchemexpress.com Treatment of cancer cells with this compound has been shown to induce cell cycle arrest at the G2/M phase, consistent with its inhibition of CDK1. medchemexpress.com Furthermore, the compound triggers apoptosis, as evidenced by the activation of key executioner proteins like Caspase-3. medchemexpress.com

The following tables summarize the key inhibitory and cytotoxic activities of this compound based on available research data.

Enzymatic Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) |

|---|---|

| KDM1A | 0.096 |

| CDK1 | 0.078 |

Data from MedchemExpress. medchemexpress.commedchemexpress.eu

Cytotoxic Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| CCRF-CEM | Leukemia | 16.34 |

| HOP-92 | Lung Cancer | 3.45 |

| HepG2 | Liver Cancer | 7.79 |

Data from MedchemExpress. medchemexpress.com

As a research tool, this compound allows for the exploration of the downstream molecular consequences of dual CDK1 and KDM1A inhibition and helps to validate this approach for the development of future cancer therapies.

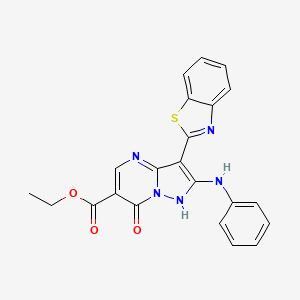

Structure

3D Structure

Properties

Molecular Formula |

C22H17N5O3S |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

ethyl 2-anilino-3-(1,3-benzothiazol-2-yl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C22H17N5O3S/c1-2-30-22(29)14-12-23-19-17(20-25-15-10-6-7-11-16(15)31-20)18(26-27(19)21(14)28)24-13-8-4-3-5-9-13/h3-12,24,26H,2H2,1H3 |

InChI Key |

MMAMFYJKOFNAGT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C(NN2C1=O)NC3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |

Origin of Product |

United States |

Molecular Mechanisms of Action of Kdm1/cdk1 in 1

Direct Enzymatic Inhibition of CDK1 by Kdm1/cdk1-IN-1

CDK1 is a serine/threonine kinase that acts as a master regulator of the cell cycle, particularly for entry into mitosis. mdpi.com Its activity is fundamental for the G2/M transition, and its inhibition is a key strategy for halting cell proliferation. nih.gov this compound directly targets the enzymatic function of CDK1 with high potency. medchemexpress.eutargetmol.com

The catalytic activity of CDK1 is dependent on its association with a regulatory subunit, primarily Cyclin B, to form the Maturation-Promoting Factor (MPF) complex. mdpi.comnih.govharvard.edu This complex is responsible for phosphorylating a multitude of proteins that orchestrate the events of mitosis. By inhibiting CDK1, this compound directly curtails the kinase activity of the CDK1/Cyclin B complex. medchemexpress.euresearchgate.net This inhibition prevents the downstream signaling cascade required for mitotic progression, leading to a robust cell cycle arrest at the G2/M phase. medchemexpress.eumedchemexpress.comnih.gov

The primary function of the active CDK1/Cyclin B complex is to phosphorylate specific substrates, thereby regulating their function. CDK1 has a vast range of substrates involved in various cellular processes, including DNA damage repair and epigenetic regulation. mdpi.comnih.gov Inhibition of CDK1 by this compound prevents the phosphorylation of these critical targets. This has profound cellular consequences, as unphosphorylated substrates are unable to perform their mitotic functions, such as initiating chromosome condensation, nuclear envelope breakdown, and spindle apparatus formation. Furthermore, CDK1 can phosphorylate and influence the activity of epigenetic modifiers, indicating a layer of cross-talk between cell cycle machinery and chromatin regulation that is disrupted by this compound. nih.gov

Direct Enzymatic Inhibition of KDM1A by this compound

Lysine-Specific Demethylase 1A (KDM1A), also known as LSD1, was the first histone demethylase to be discovered. spandidos-publications.com It plays a crucial role in transcriptional regulation by altering histone methylation marks. This compound is a potent inhibitor of the enzymatic activity of KDM1A. medchemexpress.comtargetmol.com

KDM1A is a flavin-dependent amine oxidase that specifically removes methyl groups from mono- and dimethylated lysine (B10760008) 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2). spandidos-publications.comnih.gov The demethylation of H3K4, a mark generally associated with active gene transcription, leads to gene repression. spandidos-publications.commdpi.com Conversely, the demethylation of H3K9, a mark associated with silenced chromatin, can lead to gene activation. spandidos-publications.com

By inhibiting KDM1A, this compound prevents the removal of these methyl marks. This results in an accumulation of H3K4me1/2 and H3K9me1/2 at target gene loci. The functional consequence is a significant alteration in the gene expression profile. For example, KDM1A is known to repress the tumor suppressor gene CDKN1A (p21) and the cell adhesion gene E-cadherin by demethylating H3K4 at their respective promoters. mdpi.com Inhibition by this compound would therefore be expected to lift this repression, leading to the re-expression of these genes and subsequent anti-proliferative effects.

Beyond histones, KDM1A also targets several non-histone proteins for demethylation, thereby regulating their activity. nih.govmdpi.com Notable non-histone substrates include the tumor suppressor protein p53 and the DNA methyltransferase 1 (DNMT1). nih.govmdpi.com KDM1A-mediated demethylation of p53 at lysine 370 impairs its transcriptional activity and pro-apoptotic functions. spandidos-publications.commdpi.com

The inhibition of KDM1A by this compound would block the demethylation of these non-histone substrates. This could lead to the stabilization and enhanced activity of proteins like p53, promoting tumor suppression. mdpi.com The effect on DNMT1 suggests that this compound could also indirectly influence DNA methylation patterns, adding another layer to its epigenetic regulatory effects. mdpi.com

| Target Enzyme | Key Substrates | Function of Substrate Modification | Effect of Inhibition by this compound |

| CDK1 | Mitotic Proteins (e.g., Lamins, Histone H1), Epigenetic Regulators | Phosphorylation drives mitotic entry and progression. mdpi.comnih.gov | Prevents phosphorylation, leading to G2/M cell cycle arrest. medchemexpress.eunih.gov |

| KDM1A | Histone H3 (K4me1/2, K9me1/2), p53, DNMT1 | Demethylation regulates gene expression and protein stability. spandidos-publications.commdpi.com | Increases histone/protein methylation, altering gene expression and enhancing tumor suppressor function. mdpi.com |

Potential for Synergistic or Pleiotropic Effects from Dual Targeting

The simultaneous inhibition of two functionally distinct but interconnected targets like CDK1 and KDM1A presents the potential for synergistic or pleiotropic effects that exceed the impact of inhibiting either target alone. researchgate.netjimcontent.com CDK1 is a direct regulator of cell division, while KDM1A is a master epigenetic regulator that controls the expression of genes involved in cell cycle control, differentiation, and apoptosis. mdpi.comspandidos-publications.com

The dual blockade can create a more potent anti-proliferative effect. For instance, while CDK1 inhibition directly imposes a G2/M arrest nih.gov, KDM1A inhibition can lead to the re-expression of tumor suppressor genes like CDKN1A/p21, which can independently halt the cell cycle. mdpi.com This two-pronged assault on the cell cycle machinery can result in a more durable and profound growth arrest. Furthermore, the induction of a DNA damage response by CDK1 inhibition oncotarget.com combined with the altered expression of DNA repair and apoptosis-related genes through KDM1A inhibition could synergistically lower the threshold for inducing programmed cell death (apoptosis) in cancer cells, which is consistent with observations that this compound induces apoptosis. medchemexpress.eumedchemexpress.com This multi-faceted mechanism underscores the therapeutic potential of dual-target inhibitors in complex diseases.

Cellular and Subcellular Responses to Kdm1/cdk1 in 1

Cell Cycle Progression Alterations

Inhibition of CDK1, a master regulator of the G2/M transition, is a primary mechanism by which Kdm1/cdk1-IN-1 alters cell cycle progression. sdbonline.orgmednexus.org CDK1, in complex with cyclin B, drives cells from the G2 phase into mitosis. mdpi.comijbs.com By inhibiting CDK1, this compound effectively halts this transition, leading to an accumulation of cells in the G2/M phase. medchemexpress.commedchemexpress.commedchemexpress.eu

Induction of G2/M Phase Cell Cycle Arrest in Malignant Cells

Research has consistently shown that this compound induces cell cycle arrest at the G2/M phase in various cancer cell lines. medchemexpress.commedchemexpress.commedchemexpress.eu For instance, in HOP-92 non-small cell lung cancer cells, treatment with this compound leads to a significant accumulation of cells in the G2/M phase. medchemexpress.commedchemexpress.commedchemexpress.eu This effect is a hallmark of CDK1 inhibition, as the kinase activity of CDK1 is essential for entry into mitosis. mdpi.comfrontiersin.org The arrest at this checkpoint prevents cells with potential DNA damage from proceeding to cell division, a crucial anti-cancer mechanism. mdpi.com The compound has also demonstrated potent cytotoxic activity against CCRF-CEM (leukemia) and Hep-G2 (liver cancer) cells, suggesting a broader applicability of its cell cycle-arresting capabilities. medchemexpress.commedchemexpress.commedchemexpress.eu

Differential Effects on Normal vs. Transformed Cellular Checkpoints

While potent against malignant cells, the effect of CDK1 inhibition can differ between normal and transformed cells. Normal cells often have robust checkpoint controls and may undergo a prolonged G1 arrest in response to CDK1 inhibition, making them less susceptible to the immediate G2/M arrest and subsequent cell death observed in cancer cells. nih.gov Cancer cells, on the other hand, frequently have compromised G1 checkpoints and are more reliant on the G2/M checkpoint for viability, rendering them more sensitive to CDK1 inhibitors. mednexus.org The inhibition of CDK1 can disrupt the delicate balance of the cell cycle, and in transformed cells that are often characterized by uncontrolled proliferation, this disruption can be catastrophic. nih.govmdpi.com

Programmed Cell Death Pathways

The induction of G2/M arrest by this compound is closely linked to the activation of programmed cell death, or apoptosis. By halting the cell cycle at a critical juncture, the compound triggers internal cellular pathways that lead to the systematic dismantling of the cell.

Apoptosis Induction in Various Cancer Cell Lines

Treatment with this compound has been shown to induce apoptosis in a range of cancer cell lines, including HOP-92, CCRF-CEM, and Hep-G2. medchemexpress.commedchemexpress.commedchemexpress.eu This apoptotic response is a direct consequence of the cellular stress induced by the dual inhibition of KDM1 and CDK1. The inability of the cancer cells to progress through the cell cycle, coupled with other downstream effects of the inhibitor, culminates in the activation of the apoptotic cascade. mdpi.com

Involvement of Caspase Activation (e.g., Caspase-3)

A key event in the execution phase of apoptosis is the activation of a family of proteases called caspases. This compound has been demonstrated to induce apoptosis through the activation of Caspase-3, a critical executioner caspase. medchemexpress.commedchemexpress.com Once activated, Caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Regulation of Pro-apoptotic and Anti-apoptotic Protein Levels (e.g., Bax, Bcl-2, p53)

The commitment to apoptosis is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.gov Research on related CDK inhibitors has shown that they can modulate the levels and activity of these proteins. medchemexpress.eu For example, inhibition of CDKs can lead to an increase in the levels of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. medchemexpress.eu This shift in the Bax/Bcl-2 ratio is a critical determinant in tipping the cellular balance towards apoptosis. Furthermore, the tumor suppressor protein p53, a key regulator of both cell cycle arrest and apoptosis, can be activated in response to CDK1 inhibition. oncotarget.com Activated p53 can transcriptionally upregulate pro-apoptotic targets, including Bax, further promoting cell death. oncotarget.commdpi.com The dual inhibition of KDM1 may also contribute to these effects, as KDM1 has been implicated in the regulation of p53 activity.

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Citation |

|---|---|---|---|

| HOP-92 | Non-small cell lung cancer | G2/M Arrest, Apoptosis | medchemexpress.com, medchemexpress.eu, medchemexpress.com |

| CCRF-CEM | Leukemia | Cytotoxicity, Apoptosis | medchemexpress.com, medchemexpress.eu, medchemexpress.com |

Table 2: Molecular Effects of this compound and Related CDK Inhibitors

| Target/Pathway | Observed Effect | Consequence | Citation |

|---|---|---|---|

| CDK1 | Inhibition | G2/M cell cycle arrest | medchemexpress.com, medchemexpress.eu, medchemexpress.com |

| Caspase-3 | Activation | Execution of apoptosis | medchemexpress.com, medchemexpress.com |

| Bax | Upregulation | Promotion of apoptosis | medchemexpress.eu |

| Bcl-2 | Downregulation | Promotion of apoptosis | medchemexpress.eu |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Bax |

| Bcl-2 |

| p53 |

Role of Mitochondrial Pathways in Apoptosis Induction

The chemical compound this compound has been shown to induce apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. medchemexpress.com This pathway is a critical component of cellular response to stress and damage. Inhibition of Cyclin-dependent kinase 1 (CDK1) can trigger this pathway. mdpi.com

When CDK1 is activated, it can move to the mitochondria and phosphorylate key proteins that regulate apoptosis. researchgate.net Specifically, CDK1 interacts with and inactivates anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Bcl-xL. researchgate.net This inactivation disrupts the mitochondrial membrane's integrity, leading to the release of pro-apoptotic factors and subsequent cell death. mdpi.comresearchgate.net Research on CDK1 inhibitors has demonstrated that their apoptotic effects are linked to the activation of caspases, which are key executioners of apoptosis. For instance, the CDK1 inhibitor RO-3306 has been shown to induce the cleavage and activation of caspase-3, caspase-8, and caspase-9. mdpi.com Furthermore, this compound has been specifically noted to induce apoptosis in a p53-dependent manner through this intrinsic pathway in HCT-116 cells. medchemexpress.com

Effects on Cellular Proliferation and Viability in Diverse Cell Lines

This compound exhibits significant anti-proliferative and cytotoxic activity across a range of cancer cell lines. medchemexpress.commedchemexpress.com As a dual inhibitor of both Lysine-specific demethylase 1 (KDM1) and CDK1, it effectively halts cell cycle progression and reduces cell viability. medchemexpress.comtargetmol.com

In a broad screening against the NCI-60 panel of human cancer cell lines, this compound demonstrated substantial anti-proliferative effects, with a mean growth inhibition of 48.5%. It caused more than 40% growth inhibition in 36 different cancer cell lines. medchemexpress.com The compound has shown potent cytotoxic activity against specific cell lines such as CCRF-CEM (leukemia), HOP-92 (non-small cell lung cancer), and Hep-G2 (hepatocellular carcinoma). medchemexpress.com

The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, highlight the compound's effectiveness. For instance, the IC50 values for this compound were 16.34 µM in CCRF-CEM cells, 3.45 µM in HOP-92 cells, and 7.79 µM in Hep-G2 cells. medchemexpress.com In HCT-116 colon cancer cells, the IC50 was 6.28 µM, while in the normal fibroblast cell line WI-38, it was 17.7 µM, indicating a degree of selectivity for cancer cells over normal cells. medchemexpress.com The inhibition of CDK1 is a key mechanism behind these effects, as CDK1 is a crucial regulator of the cell cycle, and its inhibition typically leads to G2/M phase arrest and subsequent apoptosis. mdpi.comoncotarget.com

Below is an interactive data table summarizing the cytotoxic activity of this compound in various cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| CCRF-CEM | Leukemia | 16.34 |

| HOP-92 | Non-small cell lung cancer | 3.45 |

| Hep-G2 | Hepatocellular carcinoma | 7.79 |

| HCT-116 | Colon Carcinoma | 6.28 |

| WI-38 | Normal Lung Fibroblast | 17.7 |

Impact on Subcellular Structures and Localization

The dual inhibitory action of this compound has profound effects on subcellular structures and the localization of key cellular components, primarily through its influence on CDK1 and KDM1.

CDK1 plays a pivotal role in mitosis by phosphorylating a multitude of substrates, many of which are located on chromatin. nih.gov The inhibition of CDK1, therefore, directly impacts the phosphorylation status and, consequently, the function and localization of these chromatin-associated proteins. nih.gov

During mitosis, CDK1 is essential for the breakdown of the nuclear envelope through the phosphorylation of lamins. oncotarget.com Inhibition of CDK1 is sufficient to cause the re-localization of Lamin A/C to the chromatin, a critical step in the reassembly of the nuclear envelope at the end of mitosis. oncotarget.com Furthermore, CDK1 phosphorylates numerous other proteins involved in chromosome segregation and cytoskeletal reorganization. nih.gov A quantitative phosphoproteomics study identified hundreds of proteins whose phosphorylation is significantly reduced upon CDK1 inhibition, highlighting the extensive role of CDK1 in regulating the mitotic phosphoproteome. nih.gov The interaction between CDK1 and its substrates can be further modulated by phosphate-binding pockets on its regulatory cyclin partners, which can influence the efficiency of multisite phosphorylation on chromatin remodelers and other substrates. biorxiv.org

As an inhibitor of KDM1, this compound directly influences the epigenetic landscape of the cell. KDM1 is a histone demethylase that primarily removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), marks that are associated with transcriptional repression and activation, respectively. embopress.org By inhibiting KDM1, the compound can alter the methylation status of these histone residues, leading to changes in gene expression. embopress.orgmdpi.com

The activity of KDM1 and other histone demethylases is crucial for maintaining the proper chromatin structure and for resetting the epigenetic landscape during processes like gametogenesis and development. embopress.org In the context of cancer, aberrant epigenetic modifications, including those regulated by KDM1, are known to drive disease progression. researchgate.net CDK1 itself also plays a role in controlling the global epigenetic landscape. nih.gov It can phosphorylate many epigenetic regulators, including both "writers" and "erasers" of histone marks. nih.gov For example, high CDK1 activity in embryonic stem cells leads to the phosphorylation and partial inactivation of the H3K79 methyltransferase Dot1l. nih.gov Therefore, the dual inhibition of KDM1 and CDK1 by this compound represents a multi-pronged approach to modulating the epigenetic state of a cell, impacting both the direct removal of histone marks and the regulation of the enzymes that place them.

Influence of Kdm1/cdk1 in 1 on Key Biological Processes and Signaling Pathways

Epigenetic Regulation and Chromatin Dynamics

The compound's influence on the epigenetic landscape is a direct consequence of its inhibitory action on both KDM1A and CDK1, two proteins deeply involved in chromatin modification and gene regulation.

KDM1A-Mediated Demethylation of Histone and Non-Histone Proteins

KDM1A, the first identified histone demethylase, plays a pivotal role in transcriptional regulation by removing methyl groups from histone and non-histone proteins. nih.govfrontiersin.org It primarily targets mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), marks associated with active gene transcription, thereby acting as a transcriptional corepressor. tandfonline.comuniprot.orgfrontiersin.org KDM1A's activity is context-dependent; for instance, when associated with the androgen receptor, it can demethylate H3K9me2, a repressive mark, leading to gene activation. uniprot.org

Beyond histones, KDM1A modulates the function of several non-histone proteins through demethylation, impacting their stability and activity. Notable non-histone substrates of KDM1A include p53, DNMT1, E2F1, and STAT3. frontiersin.orgtandfonline.comsciengine.com For example, demethylation of p53 by KDM1A can suppress its tumor-suppressive functions. frontiersin.org

Table 1: Examples of KDM1A Substrates and their Functions

| Substrate Type | Substrate | Function Modulated by KDM1A Demethylation |

| Histone | Histone H3 (at Lysine 4) | Transcriptional repression |

| Histone H3 (at Lysine 9) | Transcriptional activation (in complex with androgen receptor) | |

| Non-Histone | p53 | Suppression of transcriptional activation and apoptotic function frontiersin.org |

| DNMT1 | Regulation of global DNA methylation frontiersin.org | |

| E2F1 | Regulation of cell cycle and tumor suppressor genes frontiersin.org | |

| FKBP8 | Stabilization of BCL2, promoting cell survival nih.gov |

This table provides a summary of key histone and non-histone proteins targeted by KDM1A and the functional consequences of their demethylation.

CDK1's Role in Global Epigenetic Landscape and Histone Modifications

CDK1, a key driver of the cell cycle, also has significant, non-mitotic roles in shaping the global epigenetic landscape. nih.govnih.gov In embryonic stem cells, a large portion of CDK1 substrates are located on chromatin, and CDK1 phosphorylates numerous proteins involved in epigenetic regulation, including the writers and erasers of major histone marks. nih.govnih.gov

Inhibition of CDK1 activity has been shown to alter the histone modification status of cells. nih.govnih.gov For instance, high CDK1 activity in embryonic stem cells leads to the phosphorylation and partial inactivation of Dot1l, a histone H3K79 methyltransferase, which places activating marks on gene bodies. nih.govnih.gov A decrease in CDK1 activity derepresses Dot1l, allowing for the coordinated expression of differentiation genes. nih.govnih.gov Furthermore, inhibiting CDK1 can lead to an increase in global H3K9me3 levels by upregulating the protein levels of the histone methyltransferase G9a. nih.gov

Impact on Gene Expression Profiles

The dual inhibition of KDM1A and CDK1 by Kdm1/cdk1-IN-1 is expected to significantly alter gene expression profiles. By inhibiting KDM1A, the compound prevents the demethylation of H3K4me1/2, which would otherwise lead to the repression of target genes. This can result in the re-expression of silenced genes, including tumor suppressors.

Simultaneously, the inhibition of CDK1 affects the activity of various epigenetic regulators. nih.govnih.gov This can lead to widespread changes in histone methylation and acetylation patterns, further contributing to a global shift in gene expression. For example, the inhibition of CDK1 can lead to dynamic changes in DNA methylation during cellular differentiation, as seen with the regulation of genes like Sox2 and Cdk1 itself during cardiac differentiation from induced pluripotent stem cells. researchgate.netbiorxiv.org Studies have shown that the expression of CDK1 is often upregulated in various cancers and is associated with the progression and prognosis of diseases like lung adenocarcinoma. nih.govmdpi.com

Transcriptional and Translational Control

The influence of this compound extends to the fundamental processes of transcription and translation, primarily through the individual actions of its targets, KDM1A and CDK1.

KDM1A's Influence on Gene Repression (e.g., tumor suppressor genes)

KDM1A is a crucial component of transcriptional repressor complexes. It often partners with other proteins, such as CoREST, HDACs, and CtBP, to repress gene transcription. tandfonline.com A significant aspect of KDM1A's function is its role in repressing tumor suppressor genes, thereby promoting cancer cell survival and proliferation.

In neuroblastoma, for instance, KDM1A physically interacts with the MYCN oncoprotein. nih.govoncotarget.com This complex co-localizes on the promoter regions of tumor suppressor genes like CDKN1A/p21 and Clusterin (CLU), leading to their repression. nih.govoncotarget.comresearchgate.net The silencing of these genes contributes to the undifferentiated and malignant phenotype of neuroblastoma cells. nih.gov Inhibition of KDM1A can restore the expression of these tumor suppressor genes. oncotarget.comresearchgate.net Similarly, KDM1A has been implicated in the repression of E-cadherin, a key protein in preventing epithelial-to-mesenchymal transition. uniprot.org

Table 2: KDM1A-Mediated Repression of Tumor Suppressor Genes

| Tumor Suppressor Gene | Cancer Type | Interacting Partner | Consequence of Repression |

| CDKN1A/p21 | Neuroblastoma | MYCN | Promotion of cell cycle progression nih.govresearchgate.net |

| Clusterin (CLU) | Neuroblastoma | MYCN | Inhibition of apoptosis and autophagy nih.govresearchgate.net |

| E-cadherin (CDH1) | Various Cancers | SNAI1 | Facilitation of epithelial-to-mesenchymal transition uniprot.org |

This table highlights specific examples of tumor suppressor genes repressed by KDM1A in different cancer contexts and the functional outcomes of this repression.

CDK1's Extramitotic Functions in Protein Synthesis Initiation and Elongation

Beyond its well-established role in mitosis, CDK1 has emerged as a key regulator of global protein synthesis throughout the cell cycle, an "extramitotic" function. nih.govnih.govpreprints.orgmdpi.com This is a critical mechanism for coupling cell proliferation with the high demand for protein production. nih.gov

CDK1 positively regulates global translation through multiple pathways, including those involving eIF2α, 4E-BP1, and S6K1 signaling. nih.govnih.govau.dk It has a particularly strong effect on the translation of mRNAs with a 5' terminal oligopyrimidine (5'TOP) tract, which encode for ribosomal proteins and other translation factors. nih.govnih.gov This effect is mediated through the phosphorylation of LARP1, a 5'TOP mRNA-binding protein, which is highly dependent on CDK1 activity. nih.govnih.gov By controlling the synthesis of the translational machinery itself, CDK1 directly links cell proliferation with the capacity for protein synthesis. nih.gov CDK1's influence extends to both the initiation and elongation steps of protein synthesis. preprints.orgmdpi.com

DNA Damage Response and Repair Mechanisms

The inhibition of both KDM1A and CDK1 by this compound has profound implications for the cellular response to DNA damage. Both target proteins are independently recognized as crucial regulators of DNA damage repair and cell cycle checkpoints. oncotarget.comnih.gov

Inhibition of CDK1 is known to induce a DNA damage response (DDR), particularly in replicating cells. nih.govresearchgate.net This response is characterized by the formation of γH2AX foci, a marker of DNA double-strand breaks. researchgate.net Studies have shown that CDK1 activity is necessary for efficient DNA synthesis and to prevent replication-born DNA damage. nih.govresearchgate.net Its inhibition can disrupt replication fork progression, leading to genomic instability. nih.gov Furthermore, CDK1 participates in homologous recombination (HR)-dependent repair of DNA double-strand breaks. oncotarget.com By inhibiting CDK1, this compound can compromise these repair mechanisms, sensitizing cancer cells to DNA-damaging agents. oncotarget.comnih.gov

Similarly, the inhibition of KDM1A also affects DNA repair processes. Silencing of KDM1A has been shown to lead to an increase in DNA damage, including double-strand breaks and oxidative damage to purines and pyrimidines. nih.gov This is accompanied by the activation of the ATR/ATRIP signaling pathway, evidenced by the phosphorylation of H2AX at serine 139. nih.gov KDM1A has been shown to negatively regulate the E3 ligase FBXW7, which plays a role in facilitating non-homologous end joining (NHEJ) repair. pnas.org By inhibiting KDM1A, the degradation of FBXW7 is reduced, potentially impacting NHEJ repair. pnas.org The dual inhibition of both CDK1 and KDM1A by a single agent like this compound is therefore expected to create a synergistic effect, overwhelming the cell's capacity to repair DNA damage and leading to cell cycle arrest or apoptosis. medchemexpress.comresearchgate.net

Modulation of Key Oncogenic Signaling Pathways

This compound's dual inhibitory action extends to the modulation of critical oncogenic signaling pathways, further contributing to its anti-cancer properties.

Interaction with p53 Pathway Components

The tumor suppressor p53 is a central regulator of cellular stress responses, including DNA damage, and its pathway is frequently inactivated in cancer. Both KDM1A and CDK1 have intricate connections with the p53 pathway.

KDM1A can demethylate and thereby regulate the activity of non-histone substrates, including p53 itself. nih.gov This modification can impact p53 stability and its transcriptional activity. nih.govmdpi.com Inhibition of KDM1A can lead to the reactivation and stabilization of p53, promoting the transcription of its target genes involved in cell cycle arrest and apoptosis. nih.gov

CDK1 also plays a role in regulating p53. CDK1 can phosphorylate p53, which in some contexts can lead to its destabilization. nih.gov Conversely, inhibition of CDK1 has been shown to reactivate and stabilize p53, leading to the upregulation of p53 target genes such as p21, BAX, and MDM2. nih.gov The sensitivity to CDK1 inhibition has been observed to be modulated by the p53 status of the cells, with p53 wild-type cells often showing greater sensitivity. nih.govoncotarget.com A direct physical interaction between p53 and Cdk1 has also been demonstrated. researchgate.net

Therefore, by inhibiting both KDM1A and CDK1, this compound can synergistically enhance p53 activity, promoting apoptosis and cell cycle arrest. nih.govmedchemexpress.eu

Table 1: Effects of this compound on p53 Pathway Components

| Target Protein | Effect of Inhibition by this compound | Downstream Consequence on p53 Pathway |

| KDM1A | Prevents demethylation of p53 | Increased p53 stability and transcriptional activity nih.govmdpi.com |

| CDK1 | Prevents phosphorylation of p53 | Increased p53 stability and upregulation of target genes (e.g., p21, BAX) nih.gov |

Interplay with mTOR Signaling

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. There is evidence of crosstalk between CDK1 and the mTOR pathway. CDK1 can activate mTOR, which in turn phosphorylates its downstream targets like p70S6K and 4E-BP1 to promote protein synthesis. nih.govnih.gov Inhibition of CDK1 can lead to reduced phosphorylation of mTOR substrates, suggesting that CDK1 supports translation initiation via the mTOR pathway. nih.gov However, some studies suggest that CDK1 may not act directly on mTOR itself. nih.gov

The inhibition of KDM1A can also indirectly impact mTOR signaling. For instance, combination therapies involving KDM1A inhibitors and mTOR inhibitors have shown preclinical promise, suggesting a potential interplay between these pathways. researchgate.net While direct regulation of mTOR by KDM1A is not well-established, the broad epigenetic changes induced by KDM1A inhibition could influence the expression of mTOR pathway components. aacrjournals.org By targeting CDK1, this compound can directly disrupt a key input into the mTOR pathway, potentially leading to decreased protein synthesis and cell growth.

Effects on Wnt Signaling

The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. KDM1A has been identified as a key regulator of the Wnt/β-catenin pathway. plos.org It can promote Wnt signaling by down-regulating the expression of Dickkopf-1 (DKK1), a negative regulator of the pathway. plos.org Inhibition of KDM1A can, therefore, lead to the de-repression of DKK1, resulting in the suppression of Wnt/β-catenin signaling. plos.orgnih.gov

CDK1 also plays a role in mitotic Wnt signaling. It has been shown to phosphorylate BCL9, a coactivator of β-catenin, which in turn inhibits clathrin-mediated endocytosis to promote Wnt signaling during mitosis. embopress.org This mitotic Wnt signaling is implicated in the stabilization of oncogenic proteins like c-Myc and β-catenin itself. embopress.org By inhibiting CDK1, this compound could disrupt this process, leading to decreased stability of key oncogenic drivers.

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical research data published on the compound “this compound”. Studies detailing its anti-proliferative effects, induction of differentiation, impact on cancer stem cells, or its efficacy in in vivo models such as xenografts and angiogenesis assays could not be located.

The individual components of this dual inhibitor, KDM1A (LSD1) and CDK1, are well-established targets in oncology research. Extensive research exists on various inhibitors targeting either KDM1A or CDK1 separately. For instance, KDM1A inhibitors have been shown to reduce cell viability and induce neuronal differentiation in neuroblastoma models. nih.gov Similarly, CDK inhibitors are known to promote differentiation in neuroblastoma cells. bioengineer.org The inhibition of KDM1A has also been linked to the suppression of angiogenesis. nih.gov

However, the user's request is to focus solely on the dual-target inhibitor "this compound". Without specific studies on this particular chemical entity, it is not possible to provide an accurate and scientifically validated article on its preclinical applications and efficacy as per the provided outline. Information on individual KDM1A and CDK1 inhibitors cannot be extrapolated to describe the specific activities of the dual inhibitor "this compound".

Therefore, the requested article cannot be generated at this time due to the absence of specific research findings for "this compound" in the public domain.

Preclinical Research Applications and Efficacy of Kdm1/cdk1 in 1 in Disease Models

In Vivo Studies in Non-Human Organismal Models

Potential to Overcome Drug Resistance in Preclinical Settings

Currently, there is a lack of specific preclinical studies investigating the role of Kdm1/cdk1-IN-1 in overcoming drug resistance in cancer models. While the inhibition of CDK1 is a theoretical strategy to counteract resistance mechanisms in some cancers, dedicated research on this compound for this purpose has not been published. The broader class of CDK inhibitors has shown some promise in preclinical models of acquired resistance to therapies like paclitaxel (B517696) in ovarian cancer, but these findings are not directly attributable to this compound. nih.gov

Investigation of this compound in Non-Oncological Disease Models

There is no available scientific literature detailing the investigation of this compound in non-oncological disease models, such as neurodegenerative disorders. The primary focus of research on CDK1 inhibitors has been within the field of oncology, and the specific dual-target nature of this compound has not been explored in other therapeutic areas.

Combination Research Strategies in Preclinical Models

Preclinical research on the synergistic effects of this compound with established anti-cancer agents is not currently available. While combination strategies are a common approach in cancer research to enhance efficacy and overcome resistance, specific studies detailing the effects of this compound when combined with chemotherapy or radiation have not been reported. For the broader category of CDK1 inhibitors, combination with agents like apigenin (B1666066) has been explored in preclinical models of bladder cancer, but this research does not specifically involve this compound. nih.gov

Methodological Considerations for Investigating Kdm1/cdk1 in 1

In Vitro Cellular Assays

In vitro cellular assays are fundamental to characterizing the biological effects of Kdm1/cdk1-IN-1 at the cellular level. These assays provide critical data on how the compound affects cell fate and proliferation.

To investigate the influence of this compound on cell cycle distribution, flow cytometry is the primary technique utilized. This method allows for the high-throughput analysis of individual cells within a population.

General Protocol:

Cell Treatment: Cancer cell lines, such as the non-small cell lung cancer line HOP-92, are cultured and treated with varying concentrations of this compound for a specified duration.

Cell Fixation: Following treatment, cells are harvested and fixed, typically with ice-cold 70% ethanol, which permeabilizes the cells and preserves their cellular structures. ucl.ac.uk

Staining: The fixed cells are then stained with a fluorescent DNA-intercalating dye, most commonly propidium (B1200493) iodide (PI). ucl.ac.uknih.gov To ensure that only DNA is stained, RNA is removed by treating the cells with RNase. ucl.ac.uk

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of each cell, which is directly proportional to its DNA content.

Data Interpretation: The resulting data is presented as a histogram, where cell populations are segregated based on their DNA content into different phases of the cell cycle: G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

Findings: Studies have shown that treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle in HOP-92 cells. reactionbiology.commedchemexpress.com This arrest is consistent with the inhibition of CDK1, a key regulator of the G2/M transition.

To determine if the cytotoxic effects of this compound are due to the induction of apoptosis (programmed cell death), several methods are employed.

Annexin V Staining: This is one of the most widely used methods for detecting early-stage apoptosis. sigmaaldrich.com

Principle: In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet. bmglabtech.com Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC or APC) and can be used to label these apoptotic cells. sigmaaldrich.comelabscience.com

Procedure: Cells treated with this compound are incubated with fluorescently labeled Annexin V and a viability dye like propidium iodide (PI) or 7-AAD. Analysis via flow cytometry can then distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).

Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis. sigmaaldrich.com

Principle: These assays utilize a substrate that contains a caspase recognition sequence (e.g., DEVD for caspase-3/7) linked to a reporter molecule (a chromophore or fluorophore). elabscience.com When caspases are activated in apoptotic cells, they cleave the substrate, releasing the reporter and generating a detectable signal.

Procedure: Cell lysates from this compound-treated cells are incubated with the caspase substrate, and the resulting colorimetric or fluorescent signal is measured using a plate reader.

Findings: Treatment with this compound has been shown to induce apoptosis in HOP-92 cells, confirming that this is a key mechanism of its anti-cancer activity. reactionbiology.commedchemexpress.com

To quantify the cytotoxic and anti-proliferative effects of this compound, cell viability and proliferation assays are essential.

MTT Assay (a type of Tetrazolium Reduction Assay):

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Procedure: Cells are seeded in 96-well plates, treated with a range of concentrations of this compound, and incubated. oncotarget.com Subsequently, MTT solution is added, and after an incubation period, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured with a spectrophotometer.

Research Findings: this compound has demonstrated potent cytotoxic activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values have been determined for various cell lines, as detailed in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HOP-92 | Non-Small Cell Lung Cancer | 3.45 |

| HepG2 | Hepatocellular Carcinoma | 7.79 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 16.34 |

| Data sourced from MedChemExpress. reactionbiology.commedchemexpress.comoncotarget.com |

Molecular and Biochemical Analysis

These analyses are performed to confirm the direct interaction of this compound with its intended targets and to investigate the downstream molecular consequences of this inhibition.

Western blotting is a key technique used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.

General Protocol:

Protein Extraction: Cells are treated with this compound, and total cellular proteins are extracted using lysis buffers.

Gel Electrophoresis: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).

Immunodetection: The membrane is incubated with primary antibodies specific to the target proteins of interest (e.g., total CDK1, phosphorylated CDK1 (p-CDK1), Cyclin B1, or markers of apoptosis like cleaved caspase-3). Subsequently, a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody is added.

Detection: A substrate is added that reacts with the enzyme-conjugated secondary antibody to produce a chemiluminescent signal, which is captured on X-ray film or with a digital imager.

Potential Targets for Analysis:

CDK1 and p-CDK1: To confirm the inhibition of CDK1, the levels of phosphorylated CDK1 at activating sites would be expected to decrease.

Cyclin B1: As the regulatory partner of CDK1 for mitotic entry, its expression levels can provide context for CDK1 activity. researchgate.net

KDM1A: To determine if the compound affects the expression level of its other target.

Apoptosis Markers: Increased levels of cleaved caspase-3 and cleaved PARP would provide further evidence of apoptosis induction.

To directly measure the inhibitory potency of this compound against its target enzymes, in vitro enzyme activity assays are conducted.

CDK1 Kinase Assay:

Principle: These assays measure the transfer of a phosphate (B84403) group from ATP to a specific substrate by the CDK1/Cyclin B complex. bpsbioscience.compromega.com The assay can be performed in various formats, including radiometric assays that use radio-labeled ATP (γ-³²P-ATP or γ-³³P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®). bpsbioscience.compromega.comsigmaaldrich.com

Procedure: Recombinant human CDK1/Cyclin B enzyme is incubated with its substrate (e.g., histone H1) and ATP in the presence of varying concentrations of this compound. sigmaaldrich.com The amount of substrate phosphorylation or ATP consumption is then quantified to determine the enzyme's activity. The IC50 value is calculated from the dose-response curve.

KDM1A Demethylase Assay:

Principle: These assays measure the ability of KDM1A to remove methyl groups from a histone substrate (typically a methylated histone H3 peptide). The detection method can vary, often involving the measurement of formaldehyde, a byproduct of the demethylation reaction, or using antibodies specific to the demethylated product.

Procedure: Recombinant KDM1A is incubated with a methylated substrate and varying concentrations of this compound. The enzyme's activity is measured, and the IC50 value is determined.

Research Findings: this compound has been shown to be a potent inhibitor of both KDM1A and CDK1 enzymes.

| Target Enzyme | IC50 (µM) |

| KDM1A | 0.096 |

| CDK1 | 0.078 |

| Data sourced from MedChemExpress. reactionbiology.commedchemexpress.com |

Gene Expression Analysis (e.g., RT-qPCR, RNA-Seq)

To understand the transcriptional consequences of dual KDM1 and CDK1 inhibition, comprehensive gene expression analysis is essential. These techniques measure how the inhibitor alters the landscape of messenger RNA (mRNA) in cancer cells.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a targeted approach used to quantify the expression levels of specific genes of interest. researchgate.net When investigating this compound, RT-qPCR would be employed to validate changes in genes known to be regulated by KDM1 or CDK1. For instance, KDM1 inhibition is expected to upregulate tumor suppressor genes silenced by epigenetic mechanisms, such as p21 and PUMA. oncotarget.com Similarly, since CDK1 is a master regulator of the cell cycle, its inhibition would likely alter the expression of genes controlling cell division. oncotarget.com This method is cost-effective for analyzing a predefined set of genes across multiple samples or time points. researchgate.net

RNA-Sequencing (RNA-Seq) offers a global, unbiased view of the entire transcriptome, providing a snapshot of all up- and down-regulated genes in response to this compound treatment. nih.gov This is particularly valuable for discovering novel pathways affected by the dual inhibitor. aacrjournals.org For example, RNA-seq analysis following treatment with KDM1 inhibitors in acute myeloid leukemia (AML) cells has identified distinct gene signatures associated with differentiation and apoptosis. aacrjournals.org A similar approach for this compound could reveal synergistic effects on gene expression that would not be apparent from studying inhibitors of each target alone.

Below is a representative table illustrating potential data from a gene expression analysis in a cancer cell line treated with this compound.

| Gene | Function | Method | Expected Change with this compound | Rationale |

| CDKN1A (p21) | Cell Cycle Arrest | RT-qPCR, RNA-Seq | Upregulation | KDM1 often represses p21; its inhibition lifts this repression. oncotarget.com |

| PUMA (BBC3) | Apoptosis Induction | RT-qPCR, RNA-Seq | Upregulation | p53 target gene activated upon KDM1 inhibition. nih.gov |

| CCNB1 (Cyclin B1) | G2/M Transition | RT-qPCR, RNA-Seq | Downregulation | CDK1 activity is linked to Cyclin B1 levels; inhibition may trigger feedback. oncotarget.com |

| NY-ESO-1 | Cancer-Testis Antigen | RT-qPCR, RNA-Seq | Upregulation | KDM1 inhibition can de-repress epigenetically silenced antigens. aacrjournals.org |

This table presents hypothetical expected outcomes based on the known functions of KDM1 and CDK1.

Chromatin Immunoprecipitation (ChIP) for Histone Modification Analysis

ChIP is a powerful technique used to investigate the interactions between proteins and DNA within the cell. It is indispensable for studying how this compound affects its direct epigenetic target, KDM1, and influences the chromatin landscape. nih.gov The method involves using an antibody to isolate a specific protein of interest (e.g., KDM1) along with the DNA segments it is bound to. researchgate.net

Given that KDM1 demethylates mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), a mark associated with active transcription, its inhibition is expected to cause an accumulation of these marks at target gene promoters. nih.govnih.gov ChIP followed by sequencing (ChIP-seq) can map these changes genome-wide. aacrjournals.orgnih.gov Studies on KDM1 inhibitors have shown that treatment not only increases H3K4me2 levels but can also displace the KDM1 protein from the chromatin of target genes. aacrjournals.org

Furthermore, while CDK1's primary role is not as a direct histone modifier, it phosphorylates numerous chromatin-associated proteins, thereby regulating their function and, indirectly, the epigenetic state. nih.gov ChIP-qPCR or ChIP-seq could be used to see if this compound treatment alters the binding of CDK1-regulated transcription factors or other chromatin regulators to DNA. nih.govoup.com For example, CDK1 activity has been shown to be necessary for the proper binding of the pluripotency factor Oct4 to its target genes in embryonic stem cells. nih.gov

A table summarizing potential ChIP-qPCR findings is shown below.

| Target Protein/Mark | Gene Locus | Expected Change with this compound | Rationale |

| KDM1 Occupancy | CDKN1A Promoter | Decrease | Inhibitor may cause eviction of KDM1 from target gene promoters. aacrjournals.org |

| H3K4me2 | CDKN1A Promoter | Increase | Inhibition of KDM1's demethylase activity leads to accumulation of this active mark. nih.gov |

| H3K9me2 | Global | No Direct Change | KDM1 primarily targets H3K4, though it can act on H3K9 in specific contexts. nih.gov |

| CDK1 Occupancy | tRNA genes | Decrease | CDK1 binds to certain genes to promote transcription; inhibition might alter this. oup.com |

This table illustrates hypothetical data based on established roles of KDM1 and CDK1.

Identification of Direct Kinase Substrates using Advanced Proteomic Approaches

While KDM1 has a well-defined enzymatic function on histones and some non-histone proteins, CDK1 is a kinase that phosphorylates a vast number of substrates to orchestrate the cell cycle. nih.govuniprot.org Identifying which of these phosphorylation events are blocked by this compound is key to understanding its mechanism.

Advanced mass spectrometry-based quantitative phosphoproteomics is the primary method for this purpose. nih.gov A common strategy involves comparing the phosphoproteome of cancer cells treated with the inhibitor to untreated cells. mdpi.comnih.gov One powerful approach is Stable Isotope Labeling by Amino acids in Cell culture (SILAC), where cells are grown in media containing "heavy" or "light" amino acids. nih.gov After inhibitor treatment, lysates from the two cell populations are mixed, and mass spectrometry is used to precisely quantify the changes in phosphorylation on thousands of peptides. nih.govnih.gov

This methodology has been successfully used to identify hundreds of CDK1 substrates by treating mitotic cells with selective CDK1 inhibitors like RO-3306. nih.govnih.gov These studies revealed that phosphorylation sites on proteins involved in cytoskeleton reorganization, chromosome segregation, and cell division were significantly reduced. nih.gov Applying this technique to this compound would provide a comprehensive list of CDK1 substrates whose phosphorylation is inhibited, offering deep mechanistic insights. researchgate.net

A summary of potential CDK1 substrates that would be analyzed is presented below.

| Potential CDK1 Substrate | Cellular Process | Proteomic Approach | Expected Effect of this compound |

| Lamin A/C | Nuclear Envelope Breakdown | Quantitative Phosphoproteomics (SILAC) | Decreased phosphorylation |

| Myosin phosphatase-targeting subunit 1 (MYPT1) | Kinetochore-Microtubule Attachments | Quantitative Phosphoproteomics (SILAC) | Decreased phosphorylation researchgate.net |

| AKT | Proliferation and Survival | Mass Spectrometry Screen | Decreased phosphorylation aacrjournals.org |

| Procaspase-8 | Apoptosis Regulation | Quantitative Phosphoproteomics | Decreased inhibitory phosphorylation aacrjournals.org |

This table is based on known CDK1 substrates identified in prior proteomic studies.

In Vivo Model Systems

To assess the therapeutic potential of this compound in a living organism, in vivo models are essential. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool. oncotarget.comnih.gov

Establishment and Assessment of Xenograft Models

The establishment of a xenograft model begins with the selection of an appropriate human cancer cell line. aacrjournals.org For a broad-spectrum inhibitor like this compound, cell lines from various cancers such as non-small cell lung cancer (e.g., HOP-92), breast cancer (e.g., MDA-MB-231), or leukemia (e.g., Kasumi-1) could be used. medchemexpress.comaacrjournals.orgaacrjournals.org

The process involves culturing these cells in the laboratory and then injecting them subcutaneously into the flank of immunocompromised mice (e.g., SCID or nude mice). aacrjournals.org After injection, the mice are monitored regularly for the formation of palpable tumors. Once tumors reach a specified average volume (e.g., 100-150 mm³), the mice are randomized into treatment and control (vehicle) groups. aacrjournals.orgaacrjournals.org This ensures that the subsequent evaluation of the inhibitor's efficacy is based on a standardized starting point. Assessment of the model's success involves monitoring tumor take-rate and growth characteristics prior to the start of treatment.

Evaluation of Tumor Growth and Angiogenesis in Models

Once treatment begins, the primary endpoint is the evaluation of tumor growth . Tumor volume is measured at regular intervals using calipers. aacrjournals.org A comparison between the tumor growth curves of the this compound-treated group and the vehicle-treated group provides a clear measure of the compound's anti-tumor activity in vivo. aacrjournals.orgaacrjournals.org At the end of the study, tumors are excised and weighed for a final confirmation of treatment efficacy. aacrjournals.org Studies with KDM1 or CDK1 inhibitors have consistently shown significant suppression of tumor growth in various xenograft models. aacrjournals.orgnih.govaacrjournals.org

Angiogenesis , the formation of new blood vessels, is critical for tumor survival and growth and is a process influenced by both KDM1 and CDK1. aacrjournals.orgplos.org The effect of this compound on this process can be evaluated using several methods. A common technique is immunohistochemistry (IHC) on the excised tumors to stain for endothelial cell markers like CD31 or CD34. amegroups.org The density of these stained microvessels (microvessel density, MVD) can then be quantified, with a reduction in MVD in the treated group indicating an anti-angiogenic effect. amegroups.org Advanced imaging techniques like contrast-enhanced ultrasound or micro-computed tomography (micro-CT) can also provide a quantitative, three-dimensional assessment of tumor vasculature in living animals. aacrjournals.orgplos.orgcore.ac.uk

A representative data table for a xenograft study is provided below.

| Parameter | Vehicle Control Group | This compound Treated Group | Method of Analysis |

| Average Tumor Volume (End of Study) | 1500 mm³ | 450 mm³ | Caliper Measurement |

| Average Tumor Weight (End of Study) | 1.4 g | 0.4 g | Scale Measurement |

| Microvessel Density (MVD) | High | Low | CD31 Immunohistochemistry amegroups.org |

| Apoptosis Marker (Cleaved Caspase-3) | Low | High | Immunohistochemistry aacrjournals.org |

This table shows hypothetical but representative data from a xenograft study evaluating an anti-cancer agent.

Future Research Directions and Unexplored Avenues for Kdm1/cdk1 in 1

Elucidation of Novel Molecular Targets and Off-Target Effects

While Kdm1/cdk1-IN-1 is known to inhibit Lysine-specific demethylase 1 (KDM1/LSD1) and Cyclin-dependent kinase 1 (CDK1), a thorough investigation into its broader molecular interactions is necessary. medchemexpress.eumedchemexpress.com Future studies should aim to identify other potential protein kinases or epigenetic modulators that may be affected by this compound. Uncovering these novel targets and any off-target effects is crucial for a complete understanding of its biological activity and for predicting potential side effects. sun.ac.jp Techniques such as chemical proteomics and kinase profiling assays could be employed to systematically screen for additional binding partners.

Investigation of Context-Dependent Efficacy and Resistance Mechanisms in Models

The effectiveness of this compound may vary depending on the specific genetic and molecular background of the cancer cells. nottingham.ac.uk It is important to investigate this context-dependent efficacy across a wider range of cancer models. For instance, the status of tumor suppressor genes like p53 could influence cellular responses to CDK1 inhibition. researchgate.netmedchemexpress.com Furthermore, understanding the mechanisms by which cancer cells might develop resistance to this compound is critical for its long-term clinical viability. nih.gov Studies could involve long-term exposure of cell lines to the inhibitor to select for resistant populations and subsequent genomic and proteomic analysis to identify the drivers of resistance.

Exploration of Specific KDM1 Isoforms and CDK Subtypes Interacted with

Both KDM1 and CDK proteins exist as multiple isoforms and subtypes, each with potentially distinct functions. medchemexpress.commedchemexpress.com Current knowledge about which specific KDM1 isoforms (e.g., KDM1A, KDM1B) and CDK subtypes (beyond CDK1) this compound interacts with is limited. Future research should focus on dissecting the compound's binding affinity and inhibitory activity against a panel of these related proteins. medchemexpress.com This will provide a more nuanced understanding of its target selectivity and could help in designing more specific second-generation inhibitors. For example, while CDK1 is the primary target, its interaction with other CDKs like CDK2, CDK4, CDK5, and CDK9 should be systematically evaluated. oncogen.orgresearchgate.net

Detailed Analysis of Long-Term Epigenetic Reprogramming

The inhibition of KDM1, a histone demethylase, by this compound suggests that it can induce changes in the epigenetic landscape of cells. nih.gov While short-term effects on histone methylation are expected, the long-term consequences of this epigenetic reprogramming are not well understood. mdpi.com10xgenomics.com Future studies should investigate the durability of these epigenetic changes and their impact on gene expression profiles over extended periods. medrxiv.org This could involve techniques like ChIP-seq and RNA-seq at various time points after treatment to monitor changes in histone marks and gene transcription. Understanding this long-term reprogramming is key to understanding the compound's potential for inducing lasting therapeutic effects. nih.gov

Development of Advanced Research Tools and Methodologies for Study

To facilitate deeper investigation into this compound, the development of more advanced research tools is essential. This includes the creation of analogue-sensitive versions of KDM1 and CDK1, which would allow for highly specific, conditional inhibition in cellular and animal models. acs.org Additionally, developing specific antibodies and probes that can detect the direct substrates of the KDM1 and CDK1 kinase activity in cells and tissues would be invaluable for visualizing the compound's downstream effects at a single-cell resolution. nih.gov Methodologies like "thio-ChIP-sequencing" could also be adapted to map the genomic localization of the kinase's substrates. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.